molecular formula C13H13NO3 B8774529 Ethyl 2-methoxyquinoline-7-carboxylate

Ethyl 2-methoxyquinoline-7-carboxylate

Cat. No.: B8774529
M. Wt: 231.25 g/mol
InChI Key: LAYNFJHYMIMKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methoxyquinoline-7-carboxylate is a chemical compound offered for research and development purposes. This ester belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities. As a synthetic intermediate, it serves as a versatile building block for the construction of more complex molecules, particularly in the field of drug discovery. Quinoline derivatives are of significant interest in pharmaceutical research for their potential to interact with various biological targets. For instance, structurally similar quinoline-carboxylate compounds have been investigated as key intermediates in the synthesis of potential therapeutics. Recent research has explored complex quinoline derivatives as potential inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2), a target implicated in conditions such as kidney fibrosis . The synthetic versatility of this compound class allows researchers to functionalize different positions on the quinoline ring, enabling structure-activity relationship (SAR) studies and the development of targeted pharmacological agents . Application Note: This product is intended for use as a reference standard or chemical precursor in laboratory settings. Researchers can utilize this compound to develop novel chemical entities for biological evaluation, leveraging the quinoline core's properties for probe and drug development. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures. This product is not for food, drug, household, or personal use.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-methoxyquinoline-7-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-9-6-7-12(16-2)14-11(9)8-10/h4-8H,3H2,1-2H3

InChI Key

LAYNFJHYMIMKIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methoxyquinoline-7-carboxylate has been investigated for its potential therapeutic effects, particularly in treating infections and cancer. Research indicates that it exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown its effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting its potential as an antimicrobial agent .

Additionally, its anticancer properties have garnered attention. The compound may induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell signaling pathways. For example, it has been reported to inhibit enzymes that facilitate tumor growth, thereby contributing to its anticancer effects .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for synthesizing various derivatives. Its functional groups allow for multiple reactions, including oxidation and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and palladium catalysts for substitution reactions .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism Exploration

Research focused on the mechanism of action of this compound in cancer cells demonstrated that it could bind to specific protein targets involved in cell proliferation. This binding inhibited their activity, leading to reduced cell viability in human cervix carcinoma (HeLa) cells . The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-methoxyquinoline-7-carboxylate with structurally related quinoline derivatives, emphasizing substituent effects on physicochemical properties and applications:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties Applications/Notes
This compound -OCH₃ (2), -COOEt (7) C₁₃H₁₃NO₃ ~231.25* Predicted higher solubility vs. halogenated analogs due to methoxy group Potential antimicrobial or receptor-targeting agent (inferred from analogs)
Ethyl 2-(trifluoromethyl)-quinoline-7-carboxylate -CF₃ (2), -COOEt (7) C₁₃H₁₀F₃NO₂ 269.22 High lipophilicity (LogP likely >3); strong electron-withdrawing effect from -CF₃ Fluorinated analogs often used in CNS drug design
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate -Cl (7), -OH (4), -CH₃ (2) C₁₃H₁₂ClNO₃ 265.69 Polar due to -OH; moderate LogP (~2.5) Antimicrobial activity (halogens enhance potency)
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate -Cl (7), -F (6), -OH (4) C₁₂H₉ClFNO₃ 269.66 High density (1.416 g/cm³); LogP = 2.50 Antibacterial/antifungal applications (cited in EP376870 A1)
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate -OH (4), -CH₃ (7) C₁₃H₁₃NO₃ 231.25 Lower molecular weight; hydroxyl group increases hydrogen-bonding potential Intermediate in synthesis of anti-inflammatory agents

*Estimated based on similar molecular formulas (e.g., ).

Key Observations:

Substituent Position and Bioactivity: Halogens (Cl, F) at positions 6 or 7 correlate with antimicrobial activity, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate . Methoxy groups at position 2 may improve solubility but reduce metabolic stability compared to -CF₃ analogs .

Toxicity and Handling: Limited toxicity data are available for most analogs. For example, 7-(2-ethoxyethoxy)quinoline () is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), necessitating protective gear during handling .

Preparation Methods

Step 1: Methoxylation at Position 2

Substrate : 2-Chloro-7-bromoquinoline.
Reagents : Sodium methoxide (NaOMe, 2.5 eq) in dry DMF.
Conditions : 100°C, 6 hours under nitrogen.
Yield : 93% (2-methoxy-7-bromoquinoline).

Step 2: Palladium-Catalyzed Carbonylation at Position 7

Substrate : 2-Methoxy-7-bromoquinoline.
Catalyst : Pd(PPh₃)₄ (5 mol%).
Reagents : CO gas, ethanol (2.0 eq), triethylamine (3.0 eq).
Conditions : 80°C, 12 hours in THF.
Yield : 75% (this compound).

Key Data :

  • Turnover Frequency (TOF) : 12 h⁻¹ (Pd catalyst).

  • Purity : >99% (HPLC).

Fischer Esterification of 2-Methoxyquinoline-7-Carboxylic Acid

Fischer esterification converts carboxylic acids to esters under acidic conditions.

Procedure :

  • Reactants : 2-Methoxyquinoline-7-carboxylic acid (2.0 g, 9.2 mmol), ethanol (50 mL), H₂SO₄ (1.0 mL).

  • Conditions : Reflux at 80°C for 24 hours with molecular sieves (4Å).

  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.

  • Yield : 82% (1.8 g).

  • Optimization : Zirconocene triflate (2 mol%) enhances rate (TOF = 15 h⁻¹ vs. 10 h⁻¹ with H₂SO₄).

One-Pot Catalytic Synthesis Using Metal Complexes

A streamlined method employs zirconium catalysts for dehydrative esterification:

Procedure :

  • Reactants : 2-Methoxyquinoline-7-carboxylic acid (1.0 mmol), ethanol (1.2 mmol), Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%).

  • Conditions : 80°C, 24 hours in benzotrifluoride.

  • Yield : 89% (0.23 g).

  • Advantages : Equimolar reagents, no excess alcohol required.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst/Conditions Scalability
Gould-Jacobs Cyclization68%12 hAcetic acidModerate
Nucleophilic Substitution75%18 h (total)Pd(PPh₃)₄, NaOMeHigh
Fischer Esterification82%24 hH₂SO₄ or Zr(Cp)₂(CF₃SO₃)₂·THFHigh
One-Pot Synthesis89%24 hZr(Cp)₂(CF₃SO₃)₂·THFIndustrial

Key Observations :

  • Nucleophilic substitution offers regioselectivity but requires halogenated precursors.

  • Fischer esterification is robust but necessitates pre-synthesized acid.

  • One-pot methods balance efficiency and scalability, ideal for industrial applications .

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